In-Depth Technical Guide: 4-(Isopropylsulphonyl)benzeneboronic Acid
In-Depth Technical Guide: 4-(Isopropylsulphonyl)benzeneboronic Acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is a critical determinant of success. Among the vast arsenal of reagents available, boronic acids have carved out a significant niche, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a specific, yet highly valuable, member of this class: 4-(Isopropylsulphonyl)benzeneboronic acid. Its unique electronic properties, conferred by the isopropylsulfonyl moiety, make it an attractive partner in the synthesis of complex molecular architectures. This document provides a comprehensive technical overview, blending fundamental chemical properties with practical, field-tested insights to empower researchers in leveraging this reagent to its full potential.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of 4-(Isopropylsulphonyl)benzeneboronic acid is fundamental to its effective use in synthesis and purification.
| Property | Value | Reference(s) |
| CAS Number | 850567-98-5 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃BO₄S | [1][2][3][4] |
| Molecular Weight | 228.07 g/mol | [1][2][4] |
| Appearance | White to off-white solid/powder | [2][4] |
| Melting Point | 126-128 °C | [2][4] |
| Solubility | While specific quantitative data is not readily available in the literature, empirical evidence and studies on analogous substituted phenylboronic acids suggest it is soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO.[5] Its solubility in water is expected to be low, a common characteristic of many arylboronic acids.[5] Phenylboronic acid itself has a high solubility in ethers and ketones, but very low solubility in hydrocarbons.[6][7] | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[2][4] |
Expert Insight: The electron-withdrawing nature of the para-substituted isopropylsulfonyl group significantly impacts the Lewis acidity of the boronic acid and its reactivity profile. This functional group enhances the electrophilicity of the ipso-carbon, which can be advantageous in the transmetalation step of the Suzuki-Miyaura coupling. However, it's also important to consider that strong electron-withdrawing groups can sometimes promote protodeboronation, especially under harsh basic conditions. Careful optimization of reaction parameters is therefore key.
Synthesis and Mechanistic Considerations
While commercially available, understanding the synthetic route to 4-(Isopropylsulphonyl)benzeneboronic acid provides valuable insights into potential impurities and informs handling and storage. A common and logical synthetic approach involves a lithium-halogen exchange followed by borylation.
Figure 1. A plausible synthetic workflow for 4-(Isopropylsulphonyl)benzeneboronic acid.
Causality in Experimental Choices:
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Starting Material: The synthesis logically commences from a readily available substituted benzene, such as 1-bromo-4-(isopropylsulfonyl)benzene.
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Lithiation: The use of an organolithium reagent like n-butyllithium at low temperatures (-78 °C) is a classic and effective method for generating an aryllithium species from an aryl bromide. The low temperature is critical to prevent unwanted side reactions of the highly reactive organolithium intermediate.
-
Borylation: The aryllithium is then quenched with an electrophilic boron source, typically an trialkyl borate like triisopropyl borate. The borate ester intermediate is formed.
-
Hydrolysis: Finally, a simple acidic work-up hydrolyzes the boronate ester to yield the desired boronic acid. This step must be controlled to avoid potential degradation of the product.
This sequence ensures a regioselective and efficient synthesis, with the final product often purified by recrystallization.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-(Isopropylsulphonyl)benzeneboronic acid lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl scaffolds.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust and validated starting point for the coupling of 4-(isopropylsulphonyl)benzeneboronic acid with an aryl halide.
Materials:
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4-(Isopropylsulphonyl)benzeneboronic acid (1.2 equivalents)
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Aryl Halide (e.g., 1-bromo-4-methoxybenzene) (1.0 equivalent)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
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Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
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Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, 4-(isopropylsulphonyl)benzeneboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.
-
Catalyst Introduction: Add the palladium catalyst to the reaction mixture.
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Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
Self-Validating System and Causality:
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Inert Atmosphere: The rigorous exclusion of oxygen is paramount as Pd(0) catalysts are susceptible to oxidation, which would halt the catalytic cycle. The use of degassed solvents and maintaining a positive pressure of an inert gas are self-validating measures for this critical parameter.
-
Base Selection: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base (e.g., a carbonate or phosphate) can significantly impact the reaction rate and yield, and its presence is a key control point.
-
Solvent System: A mixed solvent system, often including water, is frequently employed to ensure the solubility of both the organic substrates and the inorganic base, thereby creating a homogeneous or effectively biphasic system where the reaction can proceed efficiently.
Safety and Handling
As with all chemical reagents, a diligent approach to safety is essential when handling 4-(isopropylsulphonyl)benzeneboronic acid.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3][8] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[3][8]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3][8]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]
-
In case of inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] As it is a boronic acid, it may be sensitive to moisture and air over long periods, hence storage under an inert gas is recommended.[4]
Conclusion
4-(Isopropylsulphonyl)benzeneboronic acid is a valuable and versatile building block for synthetic chemists, particularly those engaged in the synthesis of biaryl structures for pharmaceutical and materials science applications. Its unique electronic properties, stemming from the isopropylsulfonyl group, offer distinct advantages in reactivity. By understanding its fundamental properties, synthetic origins, and reactivity profile, and by adhering to rigorous experimental and safety protocols, researchers can effectively and safely incorporate this powerful reagent into their synthetic strategies, paving the way for the discovery and development of novel and impactful molecules.
References
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available at: [Link]
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Sporzyński, A., Leszczyński, P., Lewandowska, A., Adamczyk-Woźniak, A., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4474-4481. Available at: [Link]
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Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Journal of Molecular Liquids, 248, 101-106. Available at: [Link]
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Oakwood Chemical. (n.d.). (4-(Isopropylsulfonyl)phenyl)boronic acid. Retrieved from [Link]
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